molecular formula C11H14N2O2 B11757276 2-((Cyclopropyl(pyridin-3-yl)methyl)amino)aceticacid

2-((Cyclopropyl(pyridin-3-yl)methyl)amino)aceticacid

Cat. No.: B11757276
M. Wt: 206.24 g/mol
InChI Key: RPVQZMSJQJWUMO-UHFFFAOYSA-N
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Description

2-{[cyclopropyl(pyridin-3-yl)methyl]amino}acetic acid is an organic compound that features a cyclopropyl group, a pyridine ring, and an amino acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[cyclopropyl(pyridin-3-yl)methyl]amino}acetic acid typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of 2-{[cyclopropyl(pyridin-3-yl)methyl]amino}acetic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[cyclopropyl(pyridin-3-yl)methyl]amino}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{[cyclopropyl(pyridin-3-yl)methyl]amino}acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[cyclopropyl(pyridin-3-yl)methyl]amino}acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylamine: Contains a cyclopropyl group and an amine moiety.

    Pyridine-3-carboxylic acid: Features a pyridine ring and a carboxylic acid group.

    Aminoacetic acid (Glycine): The simplest amino acid with an amino and a carboxylic acid group.

Uniqueness

2-{[cyclopropyl(pyridin-3-yl)methyl]amino}acetic acid is unique due to its combination of a cyclopropyl group, a pyridine ring, and an amino acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

2-[[cyclopropyl(pyridin-3-yl)methyl]amino]acetic acid

InChI

InChI=1S/C11H14N2O2/c14-10(15)7-13-11(8-3-4-8)9-2-1-5-12-6-9/h1-2,5-6,8,11,13H,3-4,7H2,(H,14,15)

InChI Key

RPVQZMSJQJWUMO-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2=CN=CC=C2)NCC(=O)O

Origin of Product

United States

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